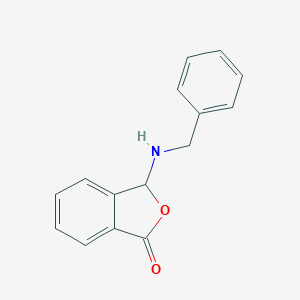

3-(benzylamino)-2-benzofuran-1(3H)-one

Description

Properties

Molecular Formula |

C15H13NO2 |

|---|---|

Molecular Weight |

239.27 g/mol |

IUPAC Name |

3-(benzylamino)-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C15H13NO2/c17-15-13-9-5-4-8-12(13)14(18-15)16-10-11-6-2-1-3-7-11/h1-9,14,16H,10H2 |

InChI Key |

SXRNXWZOQUSCJD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC2C3=CC=CC=C3C(=O)O2 |

Canonical SMILES |

C1=CC=C(C=C1)CNC2C3=CC=CC=C3C(=O)O2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Crystallographic and Hydrogen-Bonding Properties

- 3-(Pyrazin-2-ylamino)-2-benzofuran-1(3H)-one (C₁₂H₉N₃O₂): Substituent: Pyrazin-2-ylamino (aromatic heterocycle). Crystallographic analysis reveals a dihedral angle of 89.12° between the benzofuranone and pyrazine moieties, with intermolecular N—H⋯O hydrogen bonds stabilizing the lattice .

- 3-(3,4-Dimethyl-anilino)-2-benzofuran-1(3H)-one (C₁₆H₁₅NO₂): Substituent: 3,4-Dimethyl-anilino (alkylated aromatic amine). Key Features: N—H⋯O hydrogen bonds form C(6) chains along the crystallographic axis, while π–π interactions (centroid distance: 3.787 Å) and C—H⋯π contacts further stabilize the structure . Comparison: The methyl groups on the anilino ring enhance hydrophobic interactions, which may improve solubility in non-polar solvents compared to the benzylamino derivative.

Impact of Electron-Donating and Electron-Withdrawing Groups

- 3-[1-Nitro-2-(4-nitroanilino)vinyl]-2-benzofuran-1(3H)-one: Substituent: Nitro groups (electron-withdrawing). Key Features: Predicted pKa (-5.85 ± 0.70) indicates strong acidity, likely due to nitro group stabilization of the enolate intermediate. High density (1.536 g/cm³) and boiling point (588.9°C) reflect increased molecular rigidity . Comparison: The benzylamino group, being electron-donating, may increase nucleophilicity at the carbonyl oxygen, contrasting with the electron-deficient nitro derivatives.

- (Z)-3-(Phenylaminomethylene)isobenzofuran-1(3H)-one (CAS 477851-24-4): Substituent: Phenylaminomethylene (conjugated enamine). Key Features: The extended conjugation system enhances UV absorption properties, relevant in photochemical applications. IR spectra show strong C=O stretching at 1782 cm⁻¹, typical of benzofuranones .

Data Table: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.